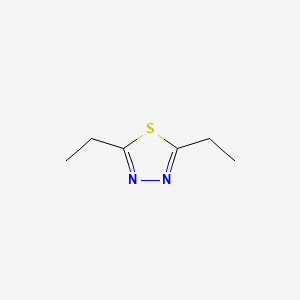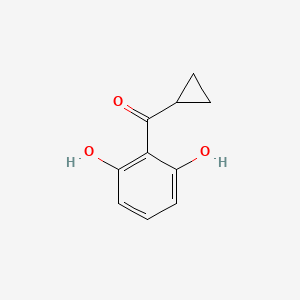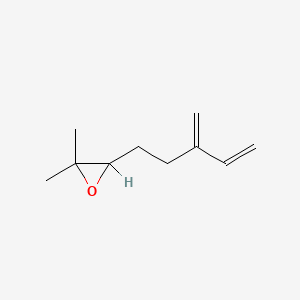
(2R,4S)-4-cyanopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative. . The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid typically involves starting from chiral pool precursors or through stereoselective reactions. One common method involves the use of asymmetric synthesis techniques to introduce the desired stereochemistry at the 2 and 4 positions of the pyrrolidine ring . For example, the synthesis of chiral pyrrolidine derivatives often involves starting from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality.
Industrial Production Methods
Industrial production methods for (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and high-yielding reaction conditions to ensure the desired stereochemistry and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies related to protein stability and folding, as it can be incorporated into peptides and proteins to enhance their stability.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The cyano group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid apart from these similar compounds is the presence of the cyano group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-cyanopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1,3H2,(H,9,10) |
Clave InChI |
ZMDXRGOZLRLRQN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)



![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)
